An In-depth Technical Guide to Beta-Cyclodextrin Hydrate for Pharmaceutical Development
An In-depth Technical Guide to Beta-Cyclodextrin Hydrate for Pharmaceutical Development
Introduction
Beta-cyclodextrin (B164692) (β-CD) is a cyclic oligosaccharide of natural origin, composed of seven D-(+)-glucopyranose units linked by α-1,4 glycosidic bonds.[1][2][3] Its discovery over a century ago has led to significant advancements in various fields, particularly in the pharmaceutical industry.[4][5] The molecule's unique truncated cone or torus-shaped structure features a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface.[2][6][7] This amphipathic nature allows β-cyclodextrin to act as a molecular container, encapsulating a wide variety of poorly water-soluble "guest" molecules to form non-covalent inclusion complexes.[3][7][8] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental characterization of beta-cyclodextrin hydrate (B1144303), with a focus on its applications in drug development.
Chemical Structure
The seven glucose units of beta-cyclodextrin are arranged in a rigid, chair conformation, forming a tapered cylindrical shape.[2][9] The exterior of this cylinder is lined with primary and secondary hydroxyl groups, rendering it hydrophilic and allowing for water solubility.[2][6] Conversely, the interior cavity is lined by the skeletal carbons and ether-like oxygen atoms of the glucose units, creating a nonpolar, hydrophobic environment.[6][7] This internal cavity is capable of entrapping guest molecules of suitable size and polarity, a process central to its function.[10] In its hydrated form, the β-CD molecule crystallizes with a variable number of water molecules, which can occupy the central cavity and the interstitial spaces within the crystal lattice.[11][12]
Physicochemical and Structural Properties
The utility of beta-cyclodextrin hydrate in pharmaceutical formulations is dictated by its specific physical and chemical characteristics. Quantitative data are summarized in the tables below for clarity and ease of comparison.
Table 1: General Properties of Beta-Cyclodextrin Hydrate
| Property | Value | References |
| Synonyms | Betadex hydrate, β-CD, Schardinger β-Dextrin | [1][7][13] |
| CAS Number | 68168-23-0 | [6][13][14] |
| Molecular Formula | C₄₂H₇₀O₃₅ · xH₂O | [7] |
| Appearance | White crystalline powder | [6][13] |
Table 2: Quantitative Physical and Chemical Data
| Property | Value | References |
| Molar Mass (Anhydrous) | 1134.98 g/mol | [2][13][15] |
| Molar Mass (Hydrate) | ~1153.0 g/mol | [14] |
| Melting Point | Decomposes >260 °C | [6][13] |
| Water Solubility (25 °C) | 1.85 g / 100 mL (18.5 g/L) | [13][16][17] |
| Optical Rotation [α]20/D | +142° (c=1 in H₂O, Dry basis) | [18] |
| Density | ~1.624 g/cm³ | [18] |
Note: The low aqueous solubility of native β-CD compared to α- and γ-cyclodextrins is attributed to strong intramolecular hydrogen bonding among its secondary hydroxyl groups, which results in a more rigid crystal lattice structure.[9][17][19]
Table 3: Molecular Dimensions of Beta-Cyclodextrin
| Dimension | Value (nm) | References |
| Internal Cavity Diameter | 0.60 – 0.65 | [9] |
| Cavity Height | 0.79 | [9] |
| External Diameter | 1.54 | [9] |
Mechanism of Action in Drug Delivery: Inclusion Complexation
The primary application of β-CD in pharmaceuticals is to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][5] This is achieved through the formation of host-guest inclusion complexes. The hydrophobic API (guest) is encapsulated within the hydrophobic cavity of the β-CD molecule (host), driven primarily by hydrophobic interactions and the release of high-energy water molecules from the cavity.[8][20][21] This complexation effectively shields the drug from the aqueous environment, increasing its apparent solubility and protecting it from degradation.[5][7]
The logical workflow for utilizing β-CD in drug formulation is depicted below.
Caption: Logical workflow illustrating the formation of a β-CD inclusion complex to improve drug properties.
Experimental Protocols for Characterization
Thorough characterization of β-CD and its inclusion complexes is critical for regulatory approval and ensuring product quality. Key analytical techniques and their general protocols are outlined below.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal properties of β-CD and to confirm the formation of an inclusion complex.[22][23] The disappearance or shifting of the melting peak of the guest molecule in the thermogram of the complex is strong evidence of encapsulation.[24]
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (β-CD hydrate, guest molecule, their physical mixture, or the inclusion complex) into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the decomposition point of β-CD (e.g., 350 °C) at a constant heating rate, typically 10 K/min.[25]
-
Atmosphere: Conduct the analysis under an inert nitrogen or argon atmosphere with a constant flow rate (e.g., 50-75 mL/min) to prevent oxidative degradation.[25]
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. The thermogram for β-CD hydrate will show a broad endothermic peak between 100-200 °C corresponding to the release of water molecules, followed by an endothermic event from 285-350 °C due to thermal decomposition.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR and 2D NOESY, is a powerful non-destructive technique to study the formation of inclusion complexes in solution. It provides information on the stoichiometry and the specific geometry of the host-guest interaction.[26][27][28]
-
Methodology:
-
Sample Preparation: Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). One set of solutions should contain a constant concentration of β-CD, while the concentration of the guest molecule is varied.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis: Monitor the chemical shifts of the β-CD protons. The H3 and H5 protons are located on the inner surface of the cavity.[27] Upon inclusion of a guest molecule, these protons typically experience a significant change in their chemical shift, providing direct evidence of complexation.[27] 2D NOESY experiments can reveal through-space correlations between the protons of the host and the guest, confirming the spatial proximity and defining the inclusion geometry.[29][30]
-
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including the conformation of the β-CD molecule, the position of the guest, and the location of water molecules.[11][31]
-
Methodology:
-
Crystal Growth: Grow single crystals of the β-CD hydrate or the inclusion complex of suitable size and quality. This is often achieved by slow evaporation of a saturated aqueous solution.[11]
-
Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 110 K) to minimize thermal vibrations.[11] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized against the experimental data (refinement) to yield a final, detailed 3D molecular structure.[11]
-
The following diagram outlines a typical workflow for the comprehensive characterization of a newly prepared β-CD inclusion complex.
Caption: A standard experimental workflow for the solid-state and solution characterization of β-CD complexes.
Conclusion
Beta-cyclodextrin hydrate is a versatile and valuable excipient in the pharmaceutical industry, primarily due to its ability to form inclusion complexes with a wide range of drug molecules.[4][5] This molecular encapsulation leads to significant improvements in drug solubility, stability, and bioavailability.[3][19] A thorough understanding of its chemical structure and physicochemical properties, combined with rigorous experimental characterization using techniques such as DSC, NMR, and X-ray diffraction, is essential for the successful development of effective and safe drug delivery systems. While native β-CD has limitations like its relatively low water solubility, its derivatives (e.g., HP-β-CD, SBE-β-CD) have expanded its application range even further, making cyclodextrins a cornerstone of modern pharmaceutical formulation.[3][19]
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